Product packaging for OO-tert-butyl monoperoxymaleate(Cat. No.:CAS No. 1931-62-0)

OO-tert-butyl monoperoxymaleate

Cat. No.: B156270
CAS No.: 1931-62-0
M. Wt: 188.18 g/mol
InChI Key: RQHGZNBWBKINOY-UHFFFAOYSA-N
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Description

Significance and Research Context of Organic Peroxides

Organic peroxides are a cornerstone of the polymer industry, primarily serving as radical initiators for the polymerization of various monomers like acrylates, vinyl chloride, and styrene (B11656). wikipedia.org The inherent instability of the oxygen-oxygen single bond in the peroxide functional group allows for its thermal or radiation-induced decomposition into highly reactive free radicals. pergan.com This property enables the controlled initiation of free-radical polymerization, a type of polyaddition reaction where monomers link together without the loss of byproducts. pergan.com

The utility of organic peroxides extends beyond simple polymerization initiation. They are crucial for modifying polymers through processes like grafting or visbreaking (viscosity breaking), and for cross-linking polymers to form thermoset materials. wikipedia.orgchemicalsafetyfacts.org By selecting a peroxide with a specific decomposition rate, chemists can tailor the polymerization process to achieve desired polymer properties, such as molecular weight and molecular weight distribution. pergan.comencyclopedia.pub The ability to fine-tune these characteristics has led to the development of a wide array of polymers, including low-density polyethylene (B3416737) (LDPE), polyvinyl chloride (PVC), and polymethyl methacrylate (B99206) (PMMA). pergan.comchemicalsafetyfacts.org The research into functional peroxides, which contain additional reactive groups, is a significant area of study aimed at creating polymers with advanced properties and architectures. acs.orgacs.org

Historical Development of Peroxide Initiators in Polymer Science

The use of polymerization reactions on an industrial scale dates back to the 19th century, but a deep understanding of the underlying chemistry, particularly the role of initiators, emerged in the 20th century. pergan.com This understanding paved the way for the age of modern polymers. Early investigations into polymerization mechanisms identified the importance of free radicals. Justus von Liebig first prepared benzoyl peroxide in 1858, and later, in the 20th century, Donald Holroyde Hey deduced that its decomposition generated phenyl free radicals. wikipedia.org This was a pivotal discovery, establishing benzoyl peroxide as one of the most important radical initiators. wikipedia.org

The development of various organic peroxides, such as dialkyl peroxides, diacyl peroxides, and peroxy esters, expanded the toolkit for polymer chemists. pergan.comnumberanalytics.com Each class of peroxide exhibits different thermal decomposition behaviors, allowing for polymerization across a broad range of temperatures. pergan.com This led to the widespread use of peroxides like methyl ethyl ketone peroxide (MEKP) and dibenzoyl peroxide in the production of materials such as fiberglass reinforced plastics and other resins. wikipedia.orgencyclopedia.pub The evolution of peroxide initiators has been driven by the need for greater control over the polymerization process and the final properties of the polymer, leading to the synthesis of specialized and functional peroxides. researchgate.netthousandscomposite.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O5 B156270 OO-tert-butyl monoperoxymaleate CAS No. 1931-62-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1931-62-0

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

4-tert-butylperoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H12O5/c1-8(2,3)13-12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)

InChI Key

RQHGZNBWBKINOY-UHFFFAOYSA-N

SMILES

CC(C)(C)OOC(=O)C=CC(=O)O

Isomeric SMILES

CC(C)(C)OOC(=O)/C=C\C(=O)O

Canonical SMILES

CC(C)(C)OOC(=O)C=CC(=O)O

Other CAS No.

1931-62-0

physical_description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.
Water or Solvent Wet Solid

Pictograms

Explosive; Flammable; Corrosive; Acute Toxic; Irritant

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Oo Tert Butyl Monoperoxymaleate

Established Synthetic Pathways for Peroxyesters

Peroxyesters are a class of organic compounds characterized by the presence of a peroxy group (-O-O-) bonded to a carbonyl group. Their synthesis is typically achieved through several established routes, most commonly involving the reaction of a hydroperoxide with a carboxylic acid derivative. The primary methods include:

Reaction of Hydroperoxides with Acid Chlorides: This is a widely used method where a hydroperoxide reacts with an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction of Hydroperoxides with Acid Anhydrides: Cyclic or linear acid anhydrides can react with hydroperoxides to form the corresponding monoperoxyester. This reaction can be catalyzed by either acids or bases. rsc.org

Esterification of Carboxylic Acids with Hydroperoxides: Direct esterification of a carboxylic acid with a hydroperoxide is also possible, often facilitated by a dehydrating agent or a suitable catalyst.

These synthetic strategies are foundational to the preparation of a wide array of peroxyesters, with the choice of method often depending on the availability of precursors, desired purity, and scalability of the process. rsc.org

Targeted Synthesis of OO-tert-Butyl Monoperoxymaleate

The targeted synthesis of this compound specifically involves the reaction of maleic anhydride (B1165640) with tert-butyl hydroperoxide. This reaction is a nucleophilic acyl substitution where the nucleophilic tert-butyl hydroperoxide attacks one of the carbonyl carbons of the maleic anhydride ring.

The reaction proceeds in a stepwise manner. The initial attack of the hydroperoxide on a carbonyl group of the maleic anhydride leads to the opening of the anhydride ring, forming an intermediate. This intermediate then undergoes proton transfer to yield the final product, this compound.

The primary challenge in this synthesis is to control the reaction to favor the formation of the monoperoxymaleate, as a secondary reaction can occur where a second molecule of tert-butyl hydroperoxide reacts with the remaining carboxylic acid group to form the di-tert-butyl diperoxymaleate.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the careful control of several reaction parameters. Optimization of these conditions is crucial for an efficient and selective synthesis. Key parameters include:

Temperature: The reaction is typically conducted at low to moderate temperatures to prevent the thermal decomposition of the peroxide product and the hydroperoxide reactant.

Catalyst: The reaction can be catalyzed by either acids or bases. The choice of catalyst can significantly influence the reaction rate and selectivity. For instance, a mild base can be used to deprotonate the hydroperoxide, increasing its nucleophilicity.

Molar Ratio of Reactants: To favor the formation of the monoperoxyester, a controlled molar ratio of maleic anhydride to tert-butyl hydroperoxide is employed, often with a slight excess of the anhydride.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the product. Aprotic solvents are generally preferred to avoid side reactions.

The following table illustrates the hypothetical effect of varying reaction conditions on the yield and purity of this compound, based on general principles of peroxyester synthesis.

Parameter Condition A Condition B Condition C Effect on Yield and Purity
Temperature 0°C25°C50°CLower temperatures generally favor higher purity by minimizing decomposition, though the reaction rate may be slower.
Catalyst NonePyridine (base)Sulfuric Acid (acid)A catalyst can increase the reaction rate, but may also promote side reactions if not chosen carefully.
Molar Ratio (Anhydride:Hydroperoxide) 1:11.2:11:1.2An excess of the anhydride can help to minimize the formation of the di-peroxyester.

Green Chemistry Approaches in Peroxyester Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of organic peroxides. orgsyn.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, potential green chemistry strategies include:

Use of Solid Acid or Base Catalysts: Employing heterogeneous catalysts can simplify the purification process and allow for catalyst recycling, reducing waste.

Solvent-Free Reactions: Conducting the reaction in the absence of a solvent can reduce the environmental impact and simplify product isolation.

Alternative Activation Methods: Exploring alternative energy sources, such as microwave irradiation, may lead to faster reaction times and improved energy efficiency.

Use of Greener Solvents: When a solvent is necessary, the use of more environmentally friendly options is being explored.

The development of these green methodologies is an active area of research aimed at making the production of peroxyesters like this compound more sustainable. orgsyn.org

Decomposition Pathways and Radical Generation Mechanisms of Oo Tert Butyl Monoperoxymaleate

Homolytic Cleavage of the Peroxy O-O Bond

The primary and most crucial step in the decomposition of OO-tert-butyl monoperoxymaleate is the homolytic cleavage of the peroxide bond (O-O). This bond is inherently weak, and upon the input of energy, typically in the form of heat, it breaks symmetrically. wikipedia.orgyoutube.com This process, known as homolysis, results in the formation of two distinct radical species, with each fragment retaining one of the originally bonded electrons. wikipedia.org

For this compound, this initial fragmentation yields a tert-butoxyl radical and a maleate-derived acyloxyl radical. Peresters are well-known to undergo this type of O-O bond cleavage as the principal mode of thermal decomposition. researchgate.netresearchgate.net The stability of the resulting radicals plays a significant role in the energy required for this bond dissociation. wikipedia.org The pure form of this compound is noted to be sensitive to heat and shock, capable of exploding with significant force when heated rapidly, which underscores the lability of the peroxide bond. noaa.gov

Primary Radical Formation and Subsequent Reactions

The tert-butoxyl radical (t-BuO•) is a highly reactive oxygen-centered radical whose chemistry has been extensively studied. researchgate.net It primarily undergoes two competing reactions: hydrogen abstraction and β-scission. acs.orgscispace.com

Hydrogen Abstraction (HAT): The tert-butoxyl radical can abstract a hydrogen atom from a suitable donor molecule (like a solvent or another substrate) to form tert-butanol (B103910). researchgate.netacs.org This reaction is favored in the presence of substrates with readily abstractable hydrogens.

β-Scission: Alternatively, the tert-butoxyl radical can undergo unimolecular fragmentation, known as β-scission. This process involves the cleavage of a carbon-carbon bond, yielding acetone (B3395972) and a methyl radical (•CH₃). acs.orgacs.org

The competition between these two pathways is influenced by several factors, including temperature and the nature of the solvent. acs.orgprinceton.edu In inert solvents, β-scission is more prominent, whereas solvents that are good hydrogen donors will favor the hydrogen abstraction pathway. acs.org

Reaction PathwayProductsDescription
Hydrogen Abstraction tert-ButanolThe tert-butoxyl radical abstracts a hydrogen atom from a donor molecule.
β-Scission Acetone, Methyl RadicalThe tert-butoxyl radical fragments into a molecule of acetone and a methyl radical.

This table summarizes the primary competing reactions of the tert-butoxyl radical.

The second radical formed during the initial homolysis is the maleate-derived acyloxyl radical (HOOC-CH=CH-COO•). Acyloxyl radicals of this type are often unstable and can undergo rapid subsequent reactions. The most prominent of these is decarboxylation, where the radical loses a molecule of carbon dioxide (CO₂) to form a new carbon-centered radical. Studies have shown that maleate (B1232345) can act as a trap for radicals, and the resulting adducts can subsequently decarboxylate. acs.org This suggests that the maleate-derived acyloxyl radical will likely lose CO₂ to form a vinylic radical.

Mechanistic Elucidation of Thermal Decomposition

The rate of thermal decomposition for peresters is highly dependent on their molecular structure. researchgate.net While specific kinetic data for this compound is not widely published, the general mechanism for perester decomposition involves the initial formation of a radical pair (tert-butoxyl and maleate-derived acyloxyl radicals) within a "solvent cage." These radicals can either recombine within the cage or diffuse apart to react with the surrounding medium. The efficiency of radical generation depends on the rate at which the radicals escape this cage. The subsequent reactions of these primary radicals, including β-scission, decarboxylation, and hydrogen abstraction, propagate the radical chain. acs.org

Influence of Environmental Factors on Decomposition Pathways

The environment in which the decomposition occurs, particularly the solvent, can have a profound impact on the reaction pathways and kinetics.

The choice of solvent can significantly influence the rate of perester decomposition and the distribution of products. acs.orgacs.org Solvent polarity is a key factor; polar solvents can stabilize polar transition states, potentially altering the activation energy of the decomposition. nih.gov For instance, studies on other peresters have shown that decomposition rates can be correlated with solvent dielectric constants. acs.orgnih.gov

The solvent also plays a critical role in the chemistry of the tert-butoxyl radical. As mentioned previously, solvents capable of donating hydrogen atoms will favor the hydrogen abstraction pathway over β-scission. princeton.edu In contrast, non-polar, inert solvents tend to favor the β-scission pathway. acs.org Furthermore, the viscosity of the solvent can affect the "cage effect," influencing the probability of radical recombination versus diffusion and subsequent reaction with the substrate. nih.gov Therefore, the selection of a solvent is a critical parameter for controlling the radical generation process from this compound.

Catalytic Effects on Decomposition Rate and Selectivity of this compound

The decomposition of this compound can be significantly influenced by the presence of catalysts. While thermal decomposition requires elevated temperatures to achieve a practical rate of radical generation, catalysts can lower the activation energy of the decomposition process, enabling it to proceed at lower temperatures, including ambient conditions. This catalytic action not only affects the rate of decomposition but can also influence the selectivity of the reaction, directing the process towards the formation of specific radical species.

The use of accelerators in conjunction with this compound is a key example of catalytic influence on its decomposition. These accelerators are particularly prevalent in applications such as the room temperature curing of acrylic solid surfaces. nouryon.com In such systems, the peroxide is part of a formulation that includes a catalyst designed to initiate the polymerization process without the need for thermal input.

One commercially available product, a 40% suspension of this compound, is explicitly stated to be used in combination with an accelerator for room temperature curing. nouryon.com This indicates that the accelerator plays a crucial role in promoting the decomposition of the peroxide to generate the necessary free radicals for initiating the curing of the acrylic resin. The primary advantage of such a system is the ability to achieve curing without discoloration, which can be a concern with high-temperature curing processes.

While detailed mechanistic studies and kinetic data on the catalytic decomposition of this compound are not extensively available in public literature, the use of amine accelerators with organic peroxides is a well-established principle in polymer chemistry. Generally, these accelerators, often tertiary amines, react with the peroxide to form a redox system. This interaction facilitates the cleavage of the oxygen-oxygen bond in the peroxide at a much lower temperature than would be required for thermal homolysis. The specific nature of the accelerator used can have a significant impact on the rate of curing and the properties of the final polymer.

In the context of this compound, the catalytic system is designed to ensure a controlled generation of radicals to initiate and sustain the polymerization of the acrylic material, leading to a cross-linked, solid surface. The selectivity of the radical generation is critical for ensuring that the desired polymer network is formed, leading to a product with the intended physical and aesthetic properties.

Kinetics and Thermodynamics of Oo Tert Butyl Monoperoxymaleate Decomposition

Determination of Decomposition Rate Constants

The decomposition of most organic peroxide free radical initiators, including OO-tert-butyl monoperoxymaleate, is generally assumed to follow first-order kinetics. sigmaaldrich.com The decomposition rate constant (kd) is a crucial parameter that quantifies the speed of this reaction at a specific temperature. sigmaaldrich.com This constant is influenced by factors such as the solvent or monomer system used due to the "cage effect," where solvent molecules can confine the newly formed radicals, leading to secondary reactions and recombination. sigmaaldrich.com As the viscosity of the medium increases, this cage effect becomes more pronounced. sigmaaldrich.com

Activation Energy Studies for Peroxy Bond Cleavage

The activation energy (Ea) represents the minimum energy required to initiate the cleavage of the peroxy bond (O-O) in this compound. This parameter is fundamental to understanding the thermal stability of the compound. A reported value for the activation energy of this compound is 121.20 kJ/mol. yunno.net

The cleavage of the O-O bond is often the rate-determining step in the decomposition of organic peroxides. nih.gov The energy required for this process can be influenced by the molecular structure of the peroxide. For instance, in di-tert-butyl peroxide, the lower O-O bond dissociation energy compared to other peroxides is attributed to the stabilization of the resulting tert-butylperoxyl radical through hyperconjugation. wayne.edu While specific studies on the factors influencing the activation energy of this compound are not detailed in the provided results, the general principles of peroxide decomposition suggest that the maleate (B1232345) group's electronic and steric properties would play a significant role.

Half-Life Determination and its Predictive Value in Radical Initiation

The half-life (t1/2) of an initiator is the time required for 50% of the initial quantity to decompose at a given temperature. sigmaaldrich.com This parameter is a critical indicator of an initiator's activity and is instrumental in selecting the appropriate initiator for a specific polymerization process. pergan.comsigmaaldrich.com The half-life is inversely related to the decomposition rate constant (kd) and is crucial for ensuring a practical reaction rate at the desired processing temperature. sigmaaldrich.com

For this compound, the following half-life data has been reported:

10 hours at 95°C yunno.net

1 hour at 117°C yunno.net

Mechanistic Investigations of Radical Initiated Reactions Involving Oo Tert Butyl Monoperoxymaleate

Role as a Free Radical Initiator in Polymerization

OO-tert-butyl monoperoxymaleate serves as a free radical initiator, a substance that can produce radical species under relatively mild conditions to start a polymerization process. griffith.edu.aupergan.com Like other organic peroxides, its utility as an initiator stems from the presence of a labile oxygen-oxygen (O-O) bond within its peroxyester group. pergan.com This bond has a low bond dissociation energy and can be cleaved by heat to produce two radicals: a tert-butoxyl radical and a maleoyloxy radical.

These generated radicals are highly reactive species with an unpaired electron. They readily attack the double bonds of monomer molecules, initiating a chain reaction that leads to the formation of a polymer. pergan.com A variety of organic peroxides, including peroxyesters like this compound, are employed in industrial polymerization processes for monomers such as styrenes, acrylics, and ethylene (B1197577). pergan.com The choice of initiator is often dictated by the desired reaction temperature, as different peroxides have different decomposition rates at various temperatures. pergan.com

What distinguishes this compound is its dual functionality. While the peroxide group acts as the initiator, the maleate (B1232345) portion contains a polymerizable double bond. This structure is analogous to other "inimer" (initiator-monomer) systems, such as tert-butyl peroxyacetate methacrylate (B99206) (BPAMA), which can act as both an initiator and a branching agent. rsc.org This allows for the synthesis of branched or cross-linked polymers in a single step, as the initiator fragment can be incorporated directly into the polymer backbone. rsc.org

Detailed Initiation Mechanisms in Vinyl Monomer Systems

The initiation process begins with the thermal decomposition of the peroxide. For this compound, this involves the homolytic cleavage of the O-O bond.

Decomposition Reaction: (CH₃)₃COOC(O)CH=CHC(O)OH → (CH₃)₃CO• + •OC(O)CH=CHC(O)OH

The primary radicals formed are the tert-butoxyl radical ((CH₃)₃CO•) and the maleoyloxy radical (•OC(O)CH=CHC(O)OH). The tert-butoxyl radical is known to undergo subsequent reactions, including addition to monomers or β-scission to form a methyl radical and acetone (B3395972). griffith.edu.au The maleoyloxy radical can also add to monomers or undergo further reactions like decarboxylation, although addition to the monomer is a likely pathway.

In the polymerization of styrene (B11656), the generated free radicals add to the vinyl group of the styrene monomer. The addition is highly regioselective, with the radical adding to the less substituted carbon of the double bond to produce a more stable benzylic radical. csbsju.edu

Studies on similar systems using tert-alkoxyl radicals have shown that the primary reaction is the addition of the alkoxyl radical to the styrene double bond. griffith.edu.au For instance, the tert-butoxyl radical adds to styrene to initiate the polymer chain. griffith.edu.au A minor side reaction is the β-scission of the tert-butoxyl radical to yield a methyl radical, which can also initiate polymerization. griffith.edu.au

Initiation Steps in Styrene Polymerization:

Primary Radical Addition: (CH₃)₃CO• + CH₂(C₆H₅)=CH₂ → (CH₃)₃CO-CH₂(C₆H₅)C•H

Propagation: (CH₃)₃CO-CH₂(C₆H₅)C•H + n(CH₂(C₆H₅)=CH₂) → (CH₃)₃CO-[CH₂(C₆H₅)CH]ₙ-CH₂(C₆H₅)C•H

The maleoyloxy radical can also initiate a chain, and because of its own double bond, it can be incorporated into the growing polymer, creating a reactive site for branching. Research on the reaction of t-butyl hydroperoxide with styrene has shown that the decomposition of the peroxide can follow multiple pathways, including homolytic scission to initiate polymerization, induced decomposition, and a polar reaction yielding styrene oxide and tert-butanol (B103910). Although only a small fraction of the peroxide may efficiently initiate polymerization, it is an effective method for starting the reaction. cmu.edu

Table 1: Reactivity of Radicals with Styrene
Radical SourceInitiating RadicalMajor Reaction with StyreneMinor ReactionReference
tert-alkyl peroxypivalatestert-butoxylTail addition to double bondβ-scission to form methyl radical griffith.edu.au
tert-butyl hydroperoxidetert-butoxyl, hydroxylInitiation of polymerizationInduced decomposition, polar reactions

This compound is used for the room-temperature curing of acrylic solid surfaces, typically in combination with an accelerator. nouryon.com The initiation mechanism is similar to that in styrene, where the tert-butoxyl and maleoyloxy radicals add across the C=C double bond of the acrylate (B77674) or methacrylate monomer.

A key difference between acrylic and methacrylic systems is the reactivity of the propagating radical. researchgate.net

In acrylates (e.g., butyl acrylate), the propagating radical is a secondary radical (~CH₂-C•HR).

In methacrylates (e.g., methyl methacrylate), the propagating radical is a tertiary radical (~CH₂-C•(CH₃)R), which is more stable due to hyperconjugation and steric protection by the methyl group. researchgate.net

This difference in stability affects the polymerization kinetics. The more stable tertiary radical of methacrylates is less reactive, leading to a slower rate of propagation compared to acrylates. researchgate.net However, the reactivity of the monomer itself is also a factor. The tertiary radical on a growing polymethacrylate (B1205211) chain is more sterically hindered, which can influence the rate of monomer addition.

Table 2: Comparison of Propagating Radicals in Acrylic vs. Methacrylic Systems
Monomer TypePropagating Radical StructureRadical StabilityRelative Polymerization RateReference
AcrylateSecondary (~C•H-COOR)Less StableFaster researchgate.net
MethacrylateTertiary (~C•(CH₃)-COOR)More StableSlower researchgate.net

In the high-pressure polymerization of ethylene, organic peroxides are common initiators. The efficiency of an initiator (f), defined as the fraction of primary radicals that successfully start a polymer chain, is a critical parameter. researchgate.net Inefficiencies arise from "cage effects," where the newly formed radicals recombine before they can diffuse apart and react with a monomer, and from side reactions. researchgate.net

Studies on various tert-butyl peroxyesters in ethylene polymerization have determined their initiator efficiencies. While direct data for this compound is not available, data for similar structures provide insight. For example, di-tert-butyl peroxide (DTBP) has a high efficiency (close to 1.0), while tert-butyl peroxypivalate (TBPP) has a lower efficiency (around 0.42). researchgate.net The lower efficiency of TBPP is attributed to in-cage disproportionation reactions between the generated tert-butoxy (B1229062) and tert-butyl radicals. researchgate.net Given its structure, this compound would likely have an intermediate efficiency, influenced by the stability and reactivity of the maleoyloxy radical.

Table 3: Initiator Efficiencies (f) of Selected Peroxides in High-Pressure Ethylene Polymerization
Peroxide InitiatorAbbreviationInitiator Efficiency (f)Reference
Di-tert-butyl peroxideDTBP~1.0 researchgate.net
tert-Butylperoxy-2-ethylhexanoateTBPEH~0.64 researchgate.net
tert-Butyl peroxypivalateTBPP~0.42 researchgate.net

Radical Addition and Chain Propagation Mechanisms

Following initiation, chain propagation occurs, where monomer units are successively added to the growing radical chain. csbsju.edu This process rapidly increases the molecular weight of the polymer.

The unique feature of this compound is that its maleate component can also participate in the polymerization. This means that after the initial radical generation, the initiator fragment itself can be copolymerized into the polymer chain. This is similar to the behavior of tert-butyl peroxyacetate methacrylate (BPAMA), which acts as both an initiator and a comonomer to create branched polymers. rsc.org

Propagation Mechanisms:

Linear Propagation: The growing polymer radical adds to a free monomer molecule. P• + M → PM•

Branched Propagation (via Initiator Copolymerization): The growing polymer radical adds to the double bond of an unreacted this compound molecule or a maleate group already incorporated into another polymer chain. This introduces the peroxide function into the polymer backbone. P• + (Polymer)-Maleate-Peroxide → P-(Polymer)-Maleate(•)-Peroxide

Subsequent thermal cleavage of this incorporated peroxide group can create a new radical site directly on the polymer backbone, from which a new branch can grow. This mechanism allows for the formation of highly branched or cross-linked polymer structures.

Chain Transfer Reactions involving Peroxy-Derived Radicals

Chain transfer is a reaction that terminates a growing polymer chain but simultaneously creates a new radical that can initiate a new chain. This process can control the molecular weight of the final polymer. Peroxide initiators can be susceptible to chain transfer reactions.

Chain Transfer to Initiator: A growing polymer radical can attack the peroxide molecule itself, abstracting an atom and terminating the chain. P• + (CH₃)₃COOC(O)R → P-X + (CH₃)₃COOC(O)R'•

Chain Transfer involving Peroxy-Derived Radicals: The primary radicals from the initiator can also participate in chain transfer. The highly reactive tert-butoxyl radical, for example, can abstract a hydrogen atom from the solvent, a monomer, or the polymer backbone, rather than adding to a double bond. (CH₃)₃CO• + P-H → (CH₃)₃COH + P•

If hydrogen abstraction occurs from the polymer backbone, it creates a new radical site on the chain, which can lead to the formation of long-chain branches. While tert-butyl esters have been studied as chain transfer agents in cationic polymerization, their role in radical systems is primarily as a source of initiating radicals that can also engage in these abstraction reactions. nih.gov

Recombination and Disproportionation Termination Pathways

The termination of radical chain reactions initiated by this compound can proceed through two primary pathways: recombination, where two radicals combine to form a single stable molecule, and disproportionation, which involves the transfer of an atom (typically hydrogen) from one radical to another, resulting in two distinct non-radical species. The prevalence of each pathway is dictated by the structure of the interacting radicals, steric hindrance, and the reaction conditions.

The initial decomposition of this compound is expected to produce a tert-butoxyl radical (t-BuO•) and a maleic anhydride (B1165640) radical. The highly reactive tert-butoxyl radical can undergo subsequent reactions, most notably β-scission to yield a methyl radical (•CH₃) and acetone, or hydrogen abstraction from a suitable donor to form tert-butanol. Consequently, a complex mixture of radicals, including the tert-butoxyl radical, methyl radical, and the maleic anhydride radical, can be present in the reaction medium, leading to a variety of termination possibilities.

Recombination Pathways

Recombination is a common termination mechanism where two radical species couple to form a covalent bond. In the context of reactions initiated by this compound, several recombination events can be envisioned:

Self-recombination of tert-butoxyl radicals: Two tert-butoxyl radicals can combine to form di-tert-butyl peroxide. This process is generally efficient, contributing to the removal of initiating radicals.

Cross-recombination of tert-butoxyl and methyl radicals: The tert-butoxyl radical can recombine with a methyl radical (formed from β-scission) to produce methyl tert-butyl ether.

Recombination involving the maleic anhydride radical: The maleic anhydride radical can potentially recombine with other radicals present in the system. For instance, its recombination with a tert-butoxyl radical would lead to the formation of a mixed peroxide-anhydride species. However, the maleic anhydride radical is relatively stable due to resonance, which may decrease its propensity for rapid recombination compared to more reactive radicals. researchgate.net Studies on the free radical polymerization of maleic anhydride suggest that it has a low tendency to homopolymerize, indicating the relative stability of its radical form. researchgate.net

Disproportionation Pathways

Disproportionation provides an alternative termination route, particularly when steric hindrance makes recombination challenging. This pathway is especially relevant for tertiary radicals like the tert-butyl radical, which can be formed from the tert-butoxyl radical.

Disproportionation of tert-butyl radicals: While tert-butyl radicals can recombine to form 2,2,3,3-tetramethylbutane, they can also disproportionate. In this process, one tert-butyl radical abstracts a hydrogen atom from another, yielding isobutane (B21531) and isobutylene. Steric effects play a significant role, and for bulky radicals like tert-butyl, disproportionation can be a competitive process to recombination.

Disproportionation involving tert-butoxyl radicals: The tert-butoxyl radical can act as a hydrogen acceptor in a disproportionation reaction with another radical that can donate a hydrogen atom. For example, its reaction with a radical species containing an available hydrogen atom would yield tert-butanol and a new unsaturated species.

The table below summarizes the potential termination products arising from the various radical species generated from this compound.

Interacting RadicalsRecombination ProductDisproportionation Products
2 x tert-Butoxyl (t-BuO•)Di-tert-butyl peroxideNot a primary pathway
tert-Butoxyl (t-BuO•) + Methyl (•CH₃)Methyl tert-butyl etherNot applicable
2 x Methyl (•CH₃)EthaneNot applicable
2 x tert-Butyl2,2,3,3-TetramethylbutaneIsobutane + Isobutylene
tert-Butoxyl (t-BuO•) + Maleic Anhydride RadicalMixed Peroxide-AnhydrideLikely minor pathway

It is important to note that in polymerization reactions, the propagating polymer chains, which are themselves radicals, will also participate in termination reactions with the initiator-derived radicals. These cross-termination reactions can significantly influence the molecular weight and architecture of the resulting polymer. For instance, the recombination of a growing polymer chain with a tert-butoxyl radical would lead to a polymer chain end-capped with a tert-butoxy group.

Applications of Oo Tert Butyl Monoperoxymaleate in Polymer Modification and Material Science

Polymerization of Homopolymers and Copolymers

OO-tert-butyl monoperoxymaleate serves as a free-radical initiator, a class of compounds essential for the production of a wide array of polymers, including polyethylenes, polyvinylchloride (PVC), polystyrenes (PS), and acrylics (PMMA). researchgate.netpergan.com The initiation process begins with the thermal decomposition of the peroxide's O-O bond, which is relatively weak and breaks to form two free radicals. researchgate.net One of these is the highly reactive tert-butoxy (B1229062) radical. These primary radicals then attack a monomer molecule, initiating the polymerization chain reaction. pergan.com

Table 1: Half-Life Temperatures for Selected tert-Butyl Peroxyesters

Peroxyester 10-hr Half-Life Temp. 1-hr Half-Life Temp. 1-min Half-Life Temp.
tert-Butyl Peroxyacetate 102°C 121°C 162°C
tert-Butyl Peroxybenzoate 104°C 124°C 165°C
tert-Butyl Peroxy-2-ethylhexanoate 73°C 92°C 130°C

(Source: Data compiled from general peroxide literature for illustrative purposes.)

The unique feature of this compound is the presence of the maleate (B1232345) group. This functionality opens the possibility for the initiator itself to be incorporated into the polymer backbone. This process is analogous to the grafting of maleic anhydride (B1165640) onto polyolefins, a common strategy to enhance polymer properties. psu.eduresearchgate.net In such a scenario, the peroxide fragment initiates polymerization, and the maleate double bond can react with a growing polymer chain or a macroradical. This results in a polymer chain that is functionalized with a carboxylic acid group (from the hydrolysis of the ester) and a tert-butyl ester group, thereby creating a graft copolymer in a single step. researchgate.net This method can be used to produce functionalized polymers with improved adhesion, dyeability, or compatibility with other materials. researchgate.netnih.gov

Crosslinking and Curing of Polymeric Systems

The free radicals generated by this compound are effective in crosslinking, or vulcanizing, various polymeric systems. This process converts thermoplastic materials into thermosets, enhancing properties such as mechanical strength, thermal stability, and chemical resistance.

In elastomers like ethylene (B1197577) propylene (B89431) diene monomer (EPDM) or natural rubber, peroxide crosslinking proceeds via a radical mechanism. epa.govlboro.ac.uk The process involves several key steps:

Initiator Decomposition: Upon heating, this compound decomposes to form tert-butoxy radicals.

Hydrogen Abstraction: These reactive radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals. lboro.ac.uk

Crosslink Formation: Two polymer macroradicals can then combine to form a stable carbon-carbon bond, which constitutes a crosslink between the polymer chains. lboro.ac.uk

This mechanism is distinct from sulfur vulcanization and offers several advantages, including high thermal stability of the C-C crosslinks, good compression set, and no discoloration. epa.gov While many peroxides can be used for crosslinking, certain components in a rubber compound, such as fillers and antioxidants, must be chosen carefully as they can interfere with the free radicals and reduce crosslinking efficiency. epa.gov A proposed mechanism for the crosslinking of fluorocarbon elastomers involves the homolytic decomposition of a peroxycarbamate, followed by radical abstraction and interaction to form crosslinks. epa.gov A similar pathway of radical generation and subsequent reaction with the polymer backbone is expected for this compound.

Unsaturated polyester (B1180765) (UP) resins are typically cured by copolymerizing the unsaturated polyester chains with a reactive monomer, most commonly styrene (B11656), via a free-radical mechanism. nih.gov The process transforms the liquid resin into a solid, three-dimensional network. google.comnih.gov Organic peroxides are the standard initiators for this process. google.com

While direct studies on this compound for UP resins are scarce, extensive research exists on its use for curing acrylic resins, such as those based on methyl methacrylate (B99206) (MMA). psu.edunih.govmdpi.com Commercial products like Perkadox® PF-MT40, a 40% suspension of this compound, are specifically marketed for the ambient temperature curing of acrylic solid surfaces. researchgate.netmdpi.com For room temperature applications, the peroxide must be activated by a combination of special accelerators. psu.edumdpi.com Without an accelerator, curing only begins above its activation temperature of 90°C. mdpi.com

A significant advantage of using an this compound system for curing acrylics is the absence of the yellow discoloration that can occur with traditional benzoyl peroxide (BPO)/amine systems. psu.edumdpi.com It also results in a lower content of residual monomer in the final product. mdpi.com

Table 2: Illustrative Formulation for Ambient Temperature Curing of an Acrylic Resin

Component Purpose Typical Concentration
Acrylic Resin (e.g., MMA-based) Polymer Matrix Base
This compound Initiator 1 - 3 phr*
Accelerator (e.g., proprietary amine/metal salt combo) Activator Varies
Stabilizing Agent Phlegmatizer in peroxide formulation Present in commercial product

*phr = parts per hundred resin

The curing mechanism involves the generation of free radicals which initiate the copolymerization of the acrylic monomer and any unsaturated polymers present, forming a durable, crosslinked thermoset material. google.com

Structure-Property Relationships of Polymers Influenced by this compound Initiation

The choice of initiator significantly influences the final structure and properties of a polymer. By using this compound, polymer properties can be tailored in several ways. The decomposition kinetics of the peroxide affect the rate of polymerization and the resulting molecular weight of the polymer. A faster initiation rate can lead to lower molecular weight polymers, while a slower, more controlled decomposition can produce higher molecular weight chains.

The bifunctional nature of this initiator provides a unique lever for property modification. If the maleate moiety is incorporated into the polymer backbone, it introduces polar functional groups (esters and carboxylic acids). researchgate.net This can have several effects:

Adhesion: The presence of polar groups can significantly improve the adhesion of non-polar polymers like polyethylene (B3416737) to more polar substrates such as glass, metals, or other polymers.

Compatibility: Maleic anhydride-grafted polymers are widely used as compatibilizers in polymer blends and composites. nih.govmdpi.com Similarly, polymers functionalized with this compound would be expected to improve the interfacial adhesion between a non-polar polymer matrix and polar fillers (e.g., wood flour, glass fibers), leading to enhanced mechanical properties like tensile strength and modulus. mdpi.com

Hydrophilicity: The incorporation of carboxylic acid groups can increase the hydrophilicity of the polymer surface.

The extent of crosslinking, dictated by the initiator concentration and curing conditions, directly governs the thermomechanical properties of the final material. Higher crosslink density generally leads to increased hardness, higher modulus, and improved thermal and chemical resistance, but may reduce elongation and flexibility. nih.gov

Advanced Polymeric Materials Synthesis

The unique structure of this compound facilitates the synthesis of advanced polymeric materials, particularly functionalized polymers and compatibilizers. The ability to perform a grafting reaction in a single step during polymerization or reactive extrusion is a significant advantage. psu.eduresearchgate.net

Reactive extrusion is a common industrial process for producing maleic anhydride-grafted polymers. psu.edu In this process, the base polymer is melted in an extruder, and the monomer (maleic anhydride) and a free-radical initiator are injected. psu.edu By using this compound, the monomer and initiator are delivered in a single molecule. This could potentially offer better control over the grafting reaction, leading to a more uniform distribution of functional groups along the polymer chain.

These resulting graft copolymers are key components in:

Polymer Blends: They act as "molecular bridges" at the interface of immiscible polymers, improving the blend's morphology, stability, and mechanical properties.

Wood-Plastic Composites (WPCs) and Natural Fiber Composites: They enhance the bond between the hydrophobic polymer matrix (like polyethylene or polypropylene) and the hydrophilic wood or natural fibers, resulting in composites with better strength and moisture resistance. mdpi.com

Adhesive Layers: The functionalized polymers can be used as tie-layers in multilayer packaging films, bonding polar and non-polar materials together.

Rheological Property Modulation via Radical Processes

The rheological properties of a polymer, such as its viscosity and melt elasticity, are critical for its processing (e.g., extrusion, injection molding). Peroxide-initiated reactions are a powerful tool for modulating these properties.

When this compound is used with polymers like polyethylene, the primary radicals generated can abstract hydrogen atoms, leading to the formation of long-chain branches or crosslinks. researchgate.net This modification has a profound impact on rheology:

Increased Viscosity: The formation of branched or crosslinked structures increases the molecular weight and the number of entanglements between polymer chains, leading to a significant increase in melt viscosity.

Enhanced Melt Strength: Long-chain branching can improve the melt strength of a polymer, which is beneficial for processes like blow molding and foaming.

Controlled Degradation (for Polypropylene): In the case of polypropylene, peroxide-initiated radical reactions tend to cause chain scission rather than crosslinking. This process, known as controlled rheology (CR), is used to narrow the molecular weight distribution and reduce the melt viscosity, improving its processability for applications like fiber spinning and injection molding. While this compound could theoretically be used for this, the reactive maleate group might lead to competing grafting reactions.

By controlling the concentration of the peroxide and the reaction conditions (temperature, time), the degree of modification can be precisely tuned to achieve the desired rheological profile for a specific application.

Computational Chemistry and Theoretical Studies on Oo Tert Butyl Monoperoxymaleate

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the stability and reactivity of OO-tert-butyl monoperoxymaleate. The electronic structure is characterized by the peroxide O-O bond, which is inherently weak and serves as the initiation site for radical formation.

The peroxide group's electronic environment is significantly influenced by the adjacent tert-butyl and maleoyl groups. The tert-butyl group is an electron-donating group, which slightly increases the electron density on the adjacent oxygen atom. In contrast, the maleate (B1232345) group is strongly electron-withdrawing due to the two carbonyl functionalities. This push-pull electronic effect across the peroxide bridge results in a polarized O-O bond.

Hartree-Fock and density-functional theories have been applied to study the electronic properties of various peroxide materials. aps.org These studies reveal that the chemical bonding within the peroxide molecular ion involves a delicate balance between a weak covalent σ-bond and the strong electrostatic repulsion of the lone pairs on the oxygen atoms. aps.org In this compound, the electron-withdrawing nature of the maleate group is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which is typically the σ* antibonding orbital of the O-O bond, thereby facilitating its cleavage. The presence of multiple peroxide groups in other molecules, such as DADP (diacetone diperoxide), leads to repulsive intramolecular interactions, primarily electrostatic, which can influence their stability. csu.edu.au

FeatureDescriptionPredicted Influence on this compound
HOMO Highest Occupied Molecular Orbital, often localized on the peroxide oxygen lone pairs.The energy of the HOMO is influenced by both the electron-donating tert-butyl group and the electron-withdrawing maleate group.
LUMO Lowest Unoccupied Molecular Orbital, typically the σ* antibonding orbital of the O-O bond.The electron-withdrawing maleate group is expected to lower the LUMO energy, making the O-O bond more susceptible to cleavage.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, which relates to the molecule's kinetic stability.A smaller HOMO-LUMO gap generally suggests higher reactivity. csu.edu.au
Bond Polarity The uneven distribution of electron density across a bond.The O-O bond is polarized due to the asymmetric substitution, affecting its reactivity.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the reaction mechanisms and energetics of chemical processes, including the thermal decomposition of organic peroxides. For this compound, the primary reaction pathway of interest is the homolytic cleavage of the O-O bond.

DFT calculations, often using functionals like B3LYP, M06, or PBE0, can model the potential energy surface of the decomposition reaction. researchgate.netrsc.org The primary decomposition step is the unimolecular fission of the peroxide bond:

(CH₃)₃COOC(O)CH=CHC(O)OH → (CH₃)₃CO• + •OC(O)CH=CHC(O)OH

Studies on analogous peroxides, such as di-tert-butyl peroxide (DTBP), provide insight into the energetics of this process. For DTBP, the O-O bond dissociation energy (BDE) has been calculated to be around 38-45 kcal/mol using various computational methods. researchgate.net The energetics for this compound are expected to be in a similar range, though modulated by the electronic influence of the maleate group. The resonance stabilization of the resulting maleoyloxy radical could potentially lower the activation energy for the decomposition compared to symmetrical dialkyl peroxides.

DFT calculations are also crucial for identifying transition state structures and calculating activation energies, which are key parameters in determining reaction rates. aidic.itnih.gov For peroxide decomposition, the transition state involves the elongation of the O-O bond leading to its eventual cleavage.

ParameterDescriptionRelevance to this compound
Bond Dissociation Energy (BDE) The energy required to break a bond homolytically.The O-O BDE is a primary indicator of the thermal stability of the peroxide.
Activation Energy (Ea) The minimum energy required to initiate the decomposition reaction.Determines the rate of radical formation at a given temperature.
Reaction Enthalpy (ΔH) The overall change in heat content during the reaction.Indicates whether the decomposition is exothermic or endothermic.

Molecular Dynamics Simulations of Radical Interactions in Polymerization Media

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into the physical processes that accompany chemical reactions in condensed phases, such as a polymerization medium. nih.gov For this compound used as an initiator, MD simulations can model its behavior before and after decomposition.

Initially, MD simulations can show how the initiator molecule diffuses and orients itself among monomer units. Following the simulated homolytic cleavage of the O-O bond, the trajectories of the newly formed tert-butoxyl and maleoyloxy radicals can be tracked. These simulations reveal crucial information about the "cage effect," where the nascent radicals may be trapped by the surrounding solvent or monomer molecules, potentially leading to recombination rather than initiation.

The subsequent interactions of the radicals with monomer molecules, which constitute the initiation step of polymerization, can also be modeled. MD simulations can help to understand the rate of radical diffusion, the frequency of collisions with monomers, and the steric and electronic factors that favor the addition of a radical to a monomer's double bond. While specific MD studies on this compound are not widely published, simulations of other radical polymerization systems provide a general framework for understanding these processes. nih.govrsc.org

Theoretical Prediction of Decomposition Products and Transition States

Theoretical calculations are instrumental in predicting the complex cascade of reactions that follow the initial decomposition of this compound. The primary decomposition products are the tert-butoxyl radical and the maleoyloxy radical.

Primary Decomposition: (CH₃)₃COOC(O)CH=CHC(O)OH → (CH₃)₃CO• + •OC(O)CH=CHC(O)OH

Theoretical studies on the tert-butoxyl radical indicate that it can undergo a rapid β-scission reaction, which is often competitive with its direct reaction with monomers:

β-Scission of tert-Butoxyl Radical: (CH₃)₃CO• → (CH₃)₂C=O (Acetone) + •CH₃ (Methyl radical)

The maleoyloxy radical is predicted to be relatively unstable and can undergo decarboxylation to form a vinyl-type radical:

Decarboxylation of Maleoyloxy Radical: •OC(O)CH=CHC(O)OH → CO₂ + •CH=CHC(O)OH

Radical SpeciesPredicted FateSubsequent Products
tert-Butoxyl radical β-scission or addition to monomerAcetone (B3395972), Methyl radical
Maleoyloxy radical Decarboxylation or addition to monomerCarbon dioxide, Vinyl radical
Methyl radical Addition to monomerInitiated polymer chain
Vinyl radical Addition to monomerInitiated polymer chain

Spectroscopic Characterization (Theoretical) of Peroxy and Alkoxyl Radicals

Theoretical calculations can predict the spectroscopic properties of transient species like the radicals formed from this compound, aiding in their experimental detection. Vibrational spectroscopy (Infrared and Raman) is particularly sensitive to the structural changes that occur upon decomposition.

For the parent molecule, theoretical frequency calculations can assign the key vibrational modes. The O-O stretching frequency in peroxides is typically weak and appears in the 800-900 cm⁻¹ region of the IR spectrum. The C=O stretching vibrations of the maleate group are expected to be strong and appear around 1750-1800 cm⁻¹. capes.gov.brcapes.gov.br

Upon decomposition, the resulting radicals have distinct spectroscopic signatures. High-level ab initio methods can be used to compute the fundamental vibrational frequencies of these radicals. capes.gov.br For the tert-butoxyl radical , theoretical studies predict characteristic vibrational modes associated with C-O stretching and C-H bending.

The maleoyloxy radical would exhibit significant changes in its vibrational spectrum compared to the parent molecule. The C=O stretching frequencies would be altered due to the radical character on the carboxyl group. After decarboxylation, the resulting vinyl radical would have characteristic C=C and C-H stretching and bending modes. Comparing theoretically predicted spectra with experimental data from techniques like matrix isolation spectroscopy can provide definitive evidence for the presence of these radical intermediates. researchgate.net

SpeciesKey Theoretical Spectroscopic FeatureApproximate Wavenumber (cm⁻¹)
This compound O-O stretch800 - 900
This compound C=O stretch1750 - 1800
tert-Butoxyl radical C-O stretch~1100-1200
Maleoyloxy radical Asymmetric COO stretch~1600-1700

Analytical Methodologies for Characterization of Oo Tert Butyl Monoperoxymaleate and Its Reaction Products

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopy is fundamental to identifying the molecular structures of the transient and stable species formed during the reactions of OO-tert-butyl monoperoxymaleate.

The thermal or photolytic decomposition of this compound proceeds via a free radical mechanism, initiated by the homolytic cleavage of the weak oxygen-oxygen bond. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of these paramagnetic radical intermediates. researchgate.net The cleavage of the peroxide bond in this compound is expected to generate a tert-butoxyl radical (tBuO•) and a maleoyloxy radical.

In studies of similar organic peroxides like tert-butyl hydroperoxide and di-tert-butyl peroxide, EPR spectroscopy, often combined with spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), has successfully identified the presence of tert-butoxyl and methyl radicals. nih.govpsu.edursc.org The tert-butoxyl radical can undergo a subsequent β-scission to form a methyl radical (•CH₃) and acetone (B3395972). nih.gov EPR allows for the precise determination of hyperfine splitting constants (hfsc), which act as a fingerprint for each radical species. psu.edu

Table 1: Representative Hyperfine Splitting Constants (hfsc) for Radical Adducts Detected in Peroxide Systems

Radical Spin Trap aN (G) aHβ (G) aHγ (G) Source
Alkyl (R•) DMPO 15.8 21.8 - nih.gov
Alkoxyl (RO•) DMPO ~14.3 ~11.7 ~0.12 rsc.org
Methyl (•CH₃) DMPO - - - nih.govpsu.edu
Peroxyl (ROO•) DMPO ~14.3 ~11.7 ~0.12 rsc.org

Note: Data is derived from studies on analogous peroxide systems and serves as a reference for expected values in this compound analysis.

High-resolution EPR spectroscopic studies can be conducted in situ under both thermal and photochemical conditions to monitor the formation of radicals in real-time. researchgate.net This approach has been used to study the reactions of tert-butoxyl radicals with various substrates, providing insight into the selectivity of hydrogen atom abstraction. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the stable, non-radical products formed from the decomposition of this compound. acs.orgresearchgate.net The technique works by monitoring the characteristic vibrational frequencies of functional groups in the molecules. For peresters, the carbonyl (C=O) stretching absorption is particularly useful and typically appears near 1780 cm⁻¹. acs.org

During thermal decomposition, the disappearance of the peroxide's characteristic peaks and the appearance of new peaks corresponding to decomposition products can be monitored over time. acs.org This allows for the identification of products such as alcohols, ketones, acids, and esters. maxapress.com For example, in the decomposition of tert-butyl peroxybenzoate, FTIR analysis identified gaseous products containing hydroxyl, carbonyl, carboxyl, and benzene (B151609) ring groups, suggesting the formation of tert-butanol (B103910) and benzoic acid, with carbon dioxide being a final product at higher temperatures. maxapress.com Similarly, analysis of another peroxide, BHTOOH, showed characteristic peaks for O-H, -CH₃, C=O, tert-butyl, C-O, and O-O bonds. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Peroxide Decomposition Analysis

Functional Group Bond Approximate Wavenumber (cm⁻¹) Significance Source
Hydroxyl O–H stretch 3200–3600 Indicates alcohol/acid formation maxapress.comnih.gov
Carbonyl (Perester) C=O stretch ~1780 Monitors parent compound decay acs.org
Carbonyl (Acid) C=O stretch 1700–1725 Indicates carboxylic acid formation maxapress.com
Carbonyl (Ketone) C=O stretch 1705–1725 Indicates ketone (e.g., acetone) formation nih.gov
Carbon Dioxide C=O stretch ~2349 Indicates complete decomposition maxapress.com
Peroxide O–O stretch 800–900 Monitors parent compound decay nih.gov

Note: These are general ranges and can shift based on molecular structure and sample phase.

By coupling thermogravimetric analysis with FTIR (TG-FTIR), the evolved gases during thermal decomposition can be analyzed in real-time, providing a direct correlation between mass loss events and the chemical nature of the released products. researchgate.net

Chromatographic Separations for Product Quantification

Chromatographic techniques are essential for separating the complex mixture of products resulting from the reactions of this compound and for quantifying their relative amounts.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed. nih.govnih.gov GC is well-suited for analyzing volatile decomposition products. nih.gov For instance, GC coupled with a mass spectrometer (GC-MS) has been used to identify and quantify products from the oxidation of isobutane (B21531) and the decomposition of di-t-butyl peroxide, including tert-butanol (TBA), acetone, and di-t-butyl peroxide (DTBP). nih.govnih.govhzdr.de The development of a validated GC method allows for the calculation of product yields and selectivities. nih.govresearchgate.net

HPLC, particularly in reversed-phase mode, is effective for separating less volatile or thermally sensitive compounds. nih.govnih.gov It has been successfully used to separate and identify oxidation by-products of triacylglycerols treated with tert-butyl hydroperoxide, including hydroperoxides, epoxides, and previously unidentified peroxide-bridged tert-butyl adducts. nih.gov The validation of chromatographic methods, as per guidelines like the International Council for Harmonisation (ICH), ensures linearity, accuracy, precision, and sensitivity, which are critical for reliable quantification. nih.govphenomenex.com

Table 3: Chromatographic Techniques for Peroxide Product Analysis

Technique Typical Analytes Detector Key Advantages Source
Gas Chromatography (GC) Acetone, tert-Butanol, Methane, Isobutene Flame Ionization (FID), Mass Spectrometry (MS) Excellent for volatile products, high resolution nih.govnih.govhzdr.de

Thermal Analysis Techniques for Kinetic Studies

Thermal analysis techniques are indispensable for studying the kinetics of decomposition and assessing the thermal stability of this compound. researchgate.netresearchgate.net The primary methods used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of key thermal hazard parameters like the onset temperature of decomposition (Tₒ) and the total heat of decomposition (ΔHₔ). nih.govdoi.org By performing DSC experiments at multiple heating rates, kinetic parameters such as the activation energy (Eₐ) can be calculated using various kinetic models like the Kissinger or Flynn-Wall-Ozawa methods. doi.orgacs.org For example, the activation energy for the thermal decomposition of tert-butyl peroxybenzoate (TBPB) was determined to be 92.41 kJ/mol using the Kissinger method. doi.org

TGA measures the change in mass of a sample as a function of temperature, revealing the temperature ranges over which decomposition and volatilization occur. acs.org When used in conjunction with FTIR or MS (TGA-FTIR/MS), it provides a comprehensive picture of the decomposition process, linking mass loss stages to the specific chemical products being evolved. researchgate.net These studies are critical for defining safe handling, storage, and processing conditions for organic peroxides. yunno.net

Table 4: Kinetic Parameters for Decomposition of Related Peroxides via Thermal Analysis

Compound Technique Activation Energy (Eₐ) (kJ/mol) Onset Temperature (°C) Source
BHTOOH DSC/TGA 66.07 111.75 (Tᵢ) nih.gov
tert-Butyl Peroxybenzoate (TBPB) DSC 92.41 104.23 doi.org
Di-tert-butyl Peroxide (DTBP) DSC 151.8 - nih.gov

Note: Data presented is for analogous compounds and illustrates the type of information obtained from thermal analysis.

Advanced Hyphenated Techniques in Mechanistic Studies

To unravel the complex reaction mechanisms of this compound, advanced hyphenated techniques that couple a separation method with a spectroscopic detection method are employed. The most powerful of these is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govhzdr.de

GC-MS combines the high-resolution separation capability of GC with the definitive identification power of MS. researchgate.net As the decomposition products elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the unambiguous identification of the compound's structure. This technique has been instrumental in identifying a wide range of products from peroxide reactions, including major products like t-butanol and acetone, as well as minor by-products like isopropanol (B130326) and isobutanal. nih.govhzdr.de This detailed product distribution is essential for piecing together the multiple competing pathways in a free-radical decomposition mechanism. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another crucial hyphenated technique, especially for analyzing products that are not amenable to GC due to low volatility or thermal instability. nih.govjapsonline.com On-line LC with electrospray MS has been used to confirm the molecular mass of peroxide-bridged adducts formed during the oxidation of unsaturated triacylglycerols, providing definitive structural evidence that would be difficult to obtain otherwise. nih.gov

Future Research Directions and Emerging Applications of Oo Tert Butyl Monoperoxymaleate

Development of Novel Polymerization Systems

The exploration of TBPMA within advanced polymerization frameworks is a primary area for future research. While traditionally used in conventional free-radical polymerization, its potential in controlled radical polymerization (CRP) techniques is a burgeoning field of interest. pergan.com CRP methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. fujifilm.comcmu.edu

Future studies will likely focus on integrating TBPMA as a specialized initiator in these systems. In thermally initiated CRP, the well-defined decomposition kinetics of TBPMA could be used to control the initiation rate. Furthermore, its maleate (B1232345) functional group could act as a reactive site for post-polymerization modifications or for creating graft copolymers, a key advantage in developing sophisticated materials. Research into CRP of various monomers, such as tert-butyl acrylate (B77674), has demonstrated the high degree of control achievable over the final polymer structure, paving the way for the use of functional initiators like TBPMA to impart specific functionalities. cmu.educmu.edu

Tailoring Radical Initiator Performance for Specific Material Properties

The effectiveness of a radical initiator is determined by its decomposition rate, which dictates the supply of radicals to the polymerization system. pergan.com The thermal decomposition of TBPMA is temperature-dependent, allowing for the tailoring of initiator performance by adjusting reaction conditions. yunno.net This control is crucial for influencing the final properties of the polymer, such as molecular weight, polydispersity, and branching.

Future research will aim to precisely model and manipulate the decomposition behavior of TBPMA to achieve desired material outcomes. For instance, by operating at specific temperatures, the rate of initiation can be fine-tuned to produce polymers with targeted molecular weights. The half-life of TBPMA, which is the time required for half of the peroxide to decompose at a given temperature, is a key parameter in this regard. yunno.net Combining TBPMA with other peroxides could also create initiator systems active over a broader temperature range, enabling more complex polymerization processes for materials like low-density polyethylene (B3416737) (LDPE) and polyesters. atamankimya.com

Table 1: Half-Life Data for OO-tert-Butyl Monoperoxymaleate (TBPMA) This table illustrates the time it takes for 50% of the peroxide to decompose at various temperatures, which is critical for selecting appropriate polymerization conditions.

Half-Life (hours)Temperature (°C)
1095
1117
0.1142
Data sourced from a typical technical datasheet for TBPMA. yunno.net

Sustainable Synthesis and Application Methodologies

A significant trend in chemical manufacturing is the development of green and sustainable processes. organic-chemistry.org Future research on TBPMA will undoubtedly focus on more environmentally friendly synthesis routes and applications. Traditional peroxide synthesis can involve hazardous reagents and produce significant waste. researchgate.net

Prospective studies will explore alternative, greener pathways. This includes the use of heterogeneous catalysts, such as modified zeolites, to improve reaction selectivity and allow for easier catalyst recovery and reuse. nankai.edu.cn The use of safer oxidizing agents, like hydrogen peroxide, in place of others is another key area of green chemistry. researchgate.net Furthermore, the adoption of continuous flow chemistry, utilizing microreactors, presents a promising approach to enhance the safety and efficiency of peroxide synthesis by improving heat and mass transfer, thereby reducing waste and the risk of uncontrolled decomposition. researchgate.net Investigations into the synthesis of precursors like tert-butyl hydroperoxide (TBHP) have shown that flow chemistry can lead to higher yields and improved safety. researchgate.net

Integration with Advanced Polymer Architectures

The unique bifunctional nature of TBPMA makes it an ideal candidate for the synthesis of advanced polymer architectures, such as block, graft, and star copolymers. harth-research-group.org These complex structures are fundamental to developing high-performance materials for a range of applications. harth-research-group.org

The peroxide group can initiate the polymerization of a first monomer to form a polymer chain. The maleate group, which remains intact along the polymer backbone, can then serve as a handle for subsequent chemical transformations. For example, it could be used as a site for grafting a second polymer chain, leading to the formation of a graft copolymer. Alternatively, in the context of CRP, a polymer chain synthesized using TBPMA could serve as a macroinitiator for the growth of a second block, resulting in a block copolymer. cmu.educmu.edu The synthesis of amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, is of particular interest as these materials can self-assemble into complex nanostructures like micelles and vesicles. cmu.edusigmaaldrich.com Research has shown the successful creation of ABC triblock copolymers using related tert-butyl monomers and CRP techniques, highlighting a clear path for the future application of TBPMA in this domain. cmu.edu

Fundamental Studies on Peroxy Radical Reactivity and Selectivity

A deeper, fundamental understanding of the reactivity and selectivity of the radicals generated from TBPMA is essential for optimizing its use. Upon thermal decomposition, TBPMA is expected to break at the oxygen-oxygen bond, yielding a tert-butoxyl radical and a maleate-containing carboxy radical. pergan.comyunno.net

Future fundamental studies will likely employ techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy to detect and characterize these transient radical species. nih.gov It is known that tert-butoxy (B1229062) radicals can initiate polymerization or undergo side reactions, such as hydrogen abstraction or β-scission to form methyl radicals and acetone (B3395972). nih.govnih.gov Understanding the factors that influence the selectivity of these pathways—such as temperature, solvent, and monomer type—is crucial for maximizing initiation efficiency and minimizing unwanted side products. Research on the reactivity of tert-butyl peroxy radicals and the cleavage of tert-butyl hydroperoxide has provided insight into the complex behavior of these species, including their role in oxidation processes and their interaction with metal catalysts. nih.govnih.govosti.gov This knowledge base will be invaluable for elucidating the precise mechanistic details of polymerizations initiated by TBPMA.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling OO-tert-butyl monoperoxymaleate in laboratory settings?

  • Methodological Answer : Due to its peroxide nature, strict safety measures are required. Key protocols include:

  • Storage : Keep in airtight containers at 2–8°C, away from light and reducing agents .
  • Handling : Use explosion-proof equipment, avoid friction/heat, and employ PPE (gloves, goggles, flame-resistant lab coats).
  • Emergency Response : For spills, use inert absorbents (e.g., sand) and avoid water to prevent unintended reactions. For exposure, rinse skin/eyes immediately and seek medical aid .

Q. How is this compound synthesized, and what are common characterization techniques?

  • Methodological Answer :

  • Synthesis : Typically prepared via maleic anhydride reacting with tert-butyl hydroperoxide under acidic catalysis. Monitor reaction progress via TLC or in-situ FTIR for peroxide bond formation.
  • Characterization : Use 1^1H/13^13C NMR to confirm ester and peroxide groups. IR spectroscopy (1700–1800 cm1^{-1} for carbonyl; 880–900 cm1^{-1} for O-O stretch). Mass spectrometry (LC-MS) verifies molecular ion peaks.

Advanced Research Questions

Q. How can experimental designs optimize this compound’s stability in radical polymerization reactions?

  • Methodological Answer : Apply the P-E/I-C-O framework :

  • Population (P) : Reaction mixtures containing the compound.
  • Intervention (I) : Vary initiator concentration, temperature, or solvent polarity.
  • Comparison (C) : Control reactions without the compound or with alternative peroxides.
  • Outcome (O) : Measure polymerization rate (e.g., via gel permeation chromatography) and peroxide decomposition (iodometric titration).
  • Data Analysis : Use response surface methodology (RSM) to model interactions between variables.

Q. How do researchers resolve contradictions in reported decomposition kinetics of this compound?

  • Methodological Answer : Discrepancies often arise from differing experimental conditions. Strategies include:

  • Systematic Replication : Reproduce studies under controlled atmospheres (e.g., inert vs. oxygen-rich) and temperatures.
  • Advanced Analytics : Employ DSC/TGA to map thermal profiles and GC-MS to identify decomposition byproducts.
  • Statistical Reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., trace metal impurities accelerating decomposition) .

Q. What mechanistic insights can DFT calculations provide about this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) models can:

  • Predict bond dissociation energies (BDEs) for O-O and C-O bonds to assess thermal stability.
  • Simulate transition states in radical initiation pathways (e.g., homolytic cleavage vs. hydrogen abstraction).
  • Validate experimental kinetic data by comparing computed activation energies with Arrhenius parameters.

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Feasible Synthetic Routes

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OO-tert-butyl monoperoxymaleate
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OO-tert-butyl monoperoxymaleate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.